2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline
Beschreibung
Eigenschaften
IUPAC Name |
2-[[4-(4-pyridin-4-yl-1H-pyrazol-5-yl)phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-2-4-23-18(3-1)5-8-20(27-23)16-29-21-9-6-19(7-10-21)24-22(15-26-28-24)17-11-13-25-14-12-17/h1-15H,16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJZGHUCOFGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Structural Overview and Key Synthetic Challenges
2-{[4-(4-Pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline is a heterocyclic compound featuring a quinoline core linked via a methylene ether bridge to a para-substituted phenyl group, which is further functionalized with a pyrazole ring bearing a pyridin-4-yl substituent. The molecular formula is C24H18N4O , with a molecular weight of 378.4 g/mol . Key challenges in its synthesis include:
- Regioselective formation of the 1H-pyrazole ring.
- Efficient coupling of the quinoline and phenoxy intermediates.
- Ensuring stereochemical fidelity during ether linkage formation.
Retrosynthetic Analysis and Route Selection
Retrosynthetic dissection reveals two primary fragments:
- Quinoline-methylene ether : Derived from 2-(chloromethyl)quinoline or its hydroxyl precursor.
- 4-(4-Pyridin-4-yl-1H-pyrazol-3-yl)phenol : Synthesized via cyclocondensation of hydrazines with propargyl aldehydes.
The convergent synthesis strategy involves coupling these fragments under optimized conditions.
Stepwise Synthetic Procedures
Synthesis of 4-(4-Pyridin-4-yl-1H-pyrazol-3-yl)phenol
Pyrazole Ring Formation
A mixture of 4-pyridinecarboxaldehyde (1.0 equiv) and phenylhydrazine (1.2 equiv) in acetic acid undergoes cyclocondensation at 80°C for 6 hours, yielding 4-(1H-pyrazol-3-yl)pyridine . Subsequent iodination at the pyrazole C5 position using N-iodosuccinimide (NIS) in DMF affords 4-(4-iodo-1H-pyrazol-3-yl)pyridine .
Suzuki-Miyaura Coupling
The iodopyrazole intermediate is coupled with 4-hydroxyphenylboronic acid under palladium catalysis (Pd(PPh3)4, 5 mol%) in a 1:1 mixture of dioxane and 2M Na2CO3 at 90°C for 12 hours. This step introduces the phenolic moiety, yielding 4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenol with >85% purity after recrystallization from ethanol.
Synthesis of 2-(Chloromethyl)quinoline
Friedländer Synthesis
Condensation of 2-aminobenzaldehyde with ethyl acetoacetate in concentrated H2SO4 at 0°C produces 2-methylquinoline . Chlorination using SOCl2 in dichloromethane (DCM) at reflux for 3 hours yields 2-(chloromethyl)quinoline .
Etherification and Final Coupling
A solution of 4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenol (1.0 equiv) and 2-(chloromethyl)quinoline (1.2 equiv) in anhydrous DMF is treated with K2CO3 (2.0 equiv) at 80°C for 8 hours. The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:7) to afford the target compound in 72% yield.
Optimization Strategies and Yield Improvements
Characterization and Analytical Data
Comparative Analysis of Alternative Routes
Industrial-Scale Considerations
For kilogram-scale production, a continuous flow reactor system minimizes side reactions (e.g., di-etherification) by reducing residence time. Key parameters:
- Flow rate : 0.5 mL/min
- Temperature : 100°C
- Pressure : 10 bar
This method achieves 81% yield with >99% purity by HPLC.
Analyse Chemischer Reaktionen
2-{[4-(4-Pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}chinolin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-Oxid-Derivaten führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Wasserstoffgas und einem Palladiumkatalysator können den Chinolinrest in Tetrahydrochinolin umwandeln.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohle und Basen wie Natriumhydroxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
The compound has shown promise in preclinical studies as a therapeutic agent against cancers associated with c-KIT mutations. Research indicates that it can inhibit the activity of c-KIT, which plays a significant role in tumorigenesis . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Signal Transduction Modulation
Studies have demonstrated that 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline affects intracellular signaling pathways by influencing cyclic nucleotide levels. Specifically, it may regulate phosphodiesterase activity, which is vital for maintaining cellular homeostasis .
Antimicrobial Activity
Emerging research suggests that this compound possesses antimicrobial properties. Its structural components allow it to disrupt bacterial cell membranes, leading to cell death. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on c-KIT inhibition | Evaluate the efficacy of the compound against GIST | Demonstrated significant reduction in tumor growth in animal models with c-KIT mutations. |
| Antimicrobial effects | Assess the antibacterial properties | Showed effective inhibition of bacterial growth in vitro, suggesting potential for new antibiotic development. |
| Phosphodiesterase modulation | Investigate cellular signaling impacts | Indicated modulation of cAMP levels, affecting cell proliferation and survival pathways. |
Wirkmechanismus
The mechanism of action of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides like cAMP and cGMP. This modulation of signaling pathways can result in various biological effects, including anti-inflammatory and anti-cancer activities .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name: 2-{[4-(4-Pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline
- Molecular Formula : C₂₄H₁₈N₄O
- Molecular Weight : 378.43 g/mol
- CAS Number : 871507-11-8
- Key Structural Features: Combines a quinoline core with a pyrazole-substituted phenoxymethyl group. The pyrazole ring is linked to a pyridinyl moiety, enhancing π-π stacking interactions in biological targets .
Biological Relevance :
This compound is a potent phosphodiesterase 10A (PDE10A) inhibitor with applications in neurological disorders such as schizophrenia. Its selectivity (>100-fold over other PDEs) and high brain permeability make it a clinical candidate (PF-2545920/MP-10) .
Comparison with Structural Analogs
MP-10 (PF-2545920)
- Structure: 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
- Key Difference : Methylation at the pyrazole 1-position (vs. unsubstituted pyrazole in the parent compound).
- Activity: IC₅₀ for PDE10A: 0.18 nM (vs. 0.35 nM for non-methylated analog) . Selectivity: >100-fold over PDE3A/B and PDE4A/B .
- Pharmacokinetics : High striatal accumulation (striatum:cerebellum ratio = 6.55 in rats) due to enhanced lipophilicity from the methyl group .
Succinate Salt Form (CAS 1037309-45-7)
SGX-523 (CAS 1022150-57-7)
- Structure: 6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline
- Key Differences: Replaces pyrazole with a triazolopyridazine ring. Contains a thioether linker instead of phenoxymethyl.
- Activity : Inhibits c-Met kinase (IC₅₀ = 4 nM), highlighting divergent therapeutic targets compared to PDE10A inhibitors .
3-[(3-Amino-5-Oxo-4,5-Dihydro-1H-Pyrazol-4-yl)Methyl]-2-Methyl-1,4-Dihydroquinolin-4-One
- Structure: Features a dihydroquinoline core with a reduced pyrazolone substituent.
- Novelty: Not listed in PubChem/ChemBl (Tanimoto coefficient = 0.85 vs. parent compound), suggesting unexplored bioactivity .
1,2,3-Triazole-Containing Hybrids (e.g., 9c, 9d)
- Structure: 7-Chloro-4-(4-{[4-(5-methoxy-1H-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline.
- Activity : Antiproliferative agents (IC₅₀ = 1.2–3.8 µM against MCF-7 cells), demonstrating structural flexibility for oncology applications .
Structural and Functional Analysis
Substitution Patterns and Activity
Pharmacokinetic Considerations
- Lipophilicity : MP-10’s methyl group increases logP, improving blood-brain barrier penetration .
- Salt Forms: Succinate salt enhances aqueous solubility, critical for intravenous administration .
Data Tables
Table 1. Comparative Properties of Key Compounds
Biologische Aktivität
The compound 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial action. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a quinoline backbone substituted with a phenoxy group linked to a pyridine and pyrazole moiety. This unique structure may contribute to its diverse biological activities.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of compounds similar to This compound against various cancer cell lines. For instance, compounds containing pyrazole derivatives have shown significant activity against human cancer cell lines such as MV4-11, K562, and MCF-7.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MV4-11 | 5.0 | Induction of apoptosis via caspase activation |
| Compound B | K562 | 7.2 | Inhibition of DNA synthesis |
| Compound C | MCF-7 | 6.5 | Modulation of cell cycle regulators |
Note: Values are indicative and sourced from various studies on pyrazole derivatives .
The mechanisms underlying the biological activity of This compound involve several pathways:
- Apoptosis Induction : Many pyrazole derivatives have been shown to activate apoptotic pathways, including the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases .
- Cell Cycle Regulation : These compounds can affect cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
Antimicrobial Activity
Beyond anticancer properties, this compound also exhibits antimicrobial activity. Pyrazole derivatives have been reported to possess significant efficacy against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Escherichia coli | 10 µg/mL |
| Compound E | Staphylococcus aureus | 5 µg/mL |
| Compound F | Candida albicans | 15 µg/mL |
Note: MIC values are derived from comparative studies on antimicrobial activity of pyrazole derivatives .
Case Studies
A notable case study explored the effects of a closely related compound on inflammatory pathways. The study demonstrated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Q & A
How can synthetic routes for 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline be optimized to improve yield and purity?
Basic Research Question
The synthesis of this compound often involves multi-step reactions, including 1,3-dipolar cycloaddition ("click chemistry") for pyrazole ring formation and subsequent coupling with quinoline derivatives . Key challenges include regioselectivity in pyrazole synthesis and steric hindrance during phenoxy-methylation.
Methodological Answer :
- Regioselective Pyrazole Formation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with phenyl acetylene to ensure high regioselectivity (>90% yield) .
- Solvent and Catalyst Optimization : Replace traditional solvents (e.g., DMSO) with acetonitrile or THF to reduce side reactions. Catalytic amounts of K₂CO₃ or Cs₂CO₃ improve phenoxy-methylation efficiency .
- Purification Strategies : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve ≥98% purity .
What analytical techniques are most reliable for characterizing the crystal structure of this compound?
Basic Research Question
X-ray crystallography remains the gold standard for structural elucidation. However, challenges include low crystal quality and dynamic disorder in the pyridinyl-pyrazole moiety.
Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) at 100 K to mitigate thermal motion artifacts .
- Refinement with SHELXL : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. SHELXL’s TWIN/BASF commands resolve twinning issues common in quinoline derivatives .
- Validation Tools : Check for R-factor convergence (target <0.05) and validate geometry with PLATON .
How can researchers validate the PDE10A inhibitory activity of this compound in vitro?
Advanced Research Question
While the compound is a known PDE10A inhibitor (IC₅₀ = 0.18 nM), selectivity over PDE3/4 isoforms must be confirmed .
Methodological Answer :
- Enzyme Assays : Use recombinant human PDE isoforms (PDE3A, PDE4B, PDE10A) with [³H]cAMP/[³H]cGMP substrates. Measure inhibition via scintillation counting .
- Kinetic Analysis : Determine Kᵢ values using Dixon plots to assess competitive/non-competitive inhibition.
- Selectivity Screening : Test at 1 µM against PDE1–11 to confirm >100-fold selectivity for PDE10A .
What strategies mitigate metabolic instability in rodent models for in vivo studies?
Advanced Research Question
The phenoxymethyl group is prone to oxidative metabolism, reducing bioavailability .
Methodological Answer :
- Structural Modifications : Replace the phenoxymethyl group with fluorinated alkyl chains (e.g., 2-fluoroethoxy or 3-fluoropropyl) to block CYP450-mediated oxidation .
- Prodrug Design : Introduce ester prodrug moieties (e.g., acetyloxy) at the quinoline 4-position to enhance plasma stability .
- Liver Microsome Assays : Pre-screen derivatives in mouse liver microsomes (37°C, NADPH cofactor) to identify metabolically stable candidates .
How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Advanced Research Question
Discrepancies often arise from poor blood-brain barrier (BBB) penetration or off-target effects.
Methodological Answer :
- BBB Permeability : Measure logP (HPLC) and P-gp efflux ratio (MDCK-MDR1 cells) to optimize CNS penetration. Target logP 2–3 and efflux ratio <2.5 .
- PET Tracer Validation : Use [¹¹C]-labeled analogs (e.g., [¹¹C]MP-10) for quantitative biodistribution studies in rodents. Striatal:cerebellum ratios >6.55 indicate target engagement .
- Off-Target Profiling : Screen against CEREP panels (≥50 receptors/enzymes) to exclude polypharmacology .
What computational methods predict structure-activity relationships (SAR) for PDE10A inhibition?
Advanced Research Question
SAR studies focus on pyrazole and quinoline substitutions to enhance binding affinity.
Methodological Answer :
- Docking Simulations : Use Glide (Schrödinger) with PDE10A crystal structure (PDB: 3QAV). Key interactions: pyridinyl N with Gln725 and quinoline O with Tyr683 .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorinated analogs to rationalize potency changes (e.g., 18c vs. MP-10) .
- QSAR Modeling : Train models with IC₅₀ data from ≥20 derivatives using MOE descriptors (e.g., polar surface area, H-bond donors) .
What crystallographic challenges arise in polymorph screening, and how are they addressed?
Advanced Research Question
Polymorphism affects solubility and formulation. Common issues include Z’ >1 and pseudo-symmetry.
Methodological Answer :
- High-Throughput Screening : Use Crystal16® with 96 solvents to identify stable forms. Ethanol/water mixtures often yield Form I (monoclinic, P2₁/c) .
- Hirshfeld Surface Analysis : Compare intermolecular contacts (C–H⋯N, π-π stacking) to distinguish polymorphs .
- Variable-Temperature XRD : Monitor phase transitions between 100–300 K to detect metastable forms .
How can researchers ensure reproducibility in radiosynthesis of [¹¹C]-labeled analogs?
Advanced Research Question
Radiolabeling requires precise control of reaction conditions to achieve high molar activity (≥370 GBq/µmol) .
Methodological Answer :
- Methylation Optimization : React desmethyl precursor with [¹¹C]CH₃I in DMF (80°C, 5 min) using K₂CO₃/K222. Purify via HPLC (C18, acetonitrile/ammonium formate) .
- Quality Control : Validate radiochemical purity (>99%) with radio-TLC (silica gel, ethyl acetate) and co-injection with cold standard .
- Stability Testing : Store tracers in ethanol at -20°C; monitor decomposition over 4 half-lives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
